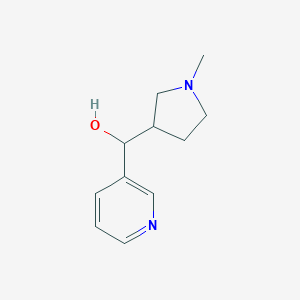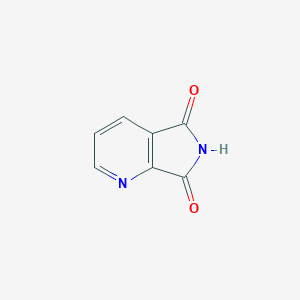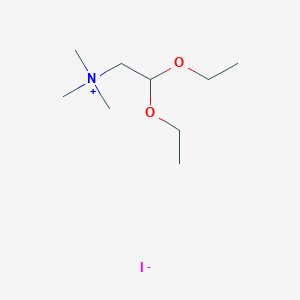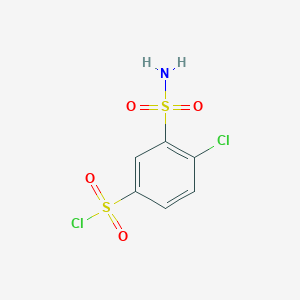
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol, also known as MPP, is a small molecule with a wide range of potential applications in the field of scientific research. MPP is a highly versatile compound due to its simple structure, low toxicity, and high solubility in aqueous solutions. It is used in a variety of fields, such as organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
One significant application of pyridine derivatives involves the study of drug metabolism, specifically through cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a wide array of drugs, and understanding their interactions is crucial for predicting drug-drug interactions (DDIs). Chemical inhibitors with pyridine structures, similar to "(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol," play a critical role in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs (Khojasteh et al., 2011).
Chemical Synthesis and Catalysis
Pyridine derivatives are integral to the synthesis of complex organic compounds. For instance, they are used as catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023). Moreover, pyridine and its derivatives have been highlighted for their medicinal importance in modern applications, showcasing their versatility in various biological activities and as potential candidates for drug development (Altaf et al., 2015).
Material Science and Engineering
In material science, derivatives of pyrrolidinone, a compound related to the pyridine structure , have been studied for their potential as new biomaterials. These derivatives exhibit versatile functional properties, making them suitable for applications in biosensors and as electrically addressable tissue/cell support substrates. The interaction of these polymers with biological tissues suggests their potential in contributing to the next generation of biomaterials (Ateh et al., 2006).
Propiedades
IUPAC Name |
(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINNZHLMQZOOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(C2=CN=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400378 |
Source


|
| Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol | |
CAS RN |
887407-08-1 |
Source


|
| Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)
